molecular formula C10H14O2 B145594 1-(4-Methoxyphenyl)propan-2-ol CAS No. 30314-64-8

1-(4-Methoxyphenyl)propan-2-ol

Cat. No. B145594
CAS RN: 30314-64-8
M. Wt: 166.22 g/mol
InChI Key: TXIWFQCAXKAOBZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)propan-2-ol is a compound that can be associated with a variety of chemical structures and activities. While the specific compound is not directly studied in the provided papers, related compounds with methoxyphenyl groups and propan-2-ol moieties are frequently investigated for their potential biological activities and chemical properties. These compounds often serve as key intermediates or final products in the synthesis of biologically active molecules or as subjects in the study of molecular interactions and properties .

Synthesis Analysis

The synthesis of related compounds often involves reactions with phenolic or methoxyphenyl precursors. For instance, 1-(4-phenoxyphenoxy) propyl-2-ol is prepared from 4-phenoxyphenol and 1,2-epoxypropane, with reaction conditions optimized for maximum yield . Similarly, compounds like (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one are synthesized and characterized using techniques such as FT-IR, UV-visible, and NMR spectroscopy . These methods are indicative of the types of synthetic routes and characterization that might be applied to 1-(4-Methoxyphenyl)propan-2-ol.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Methoxyphenyl)propan-2-ol is often elucidated using X-ray diffraction techniques, as seen with the single-crystal analysis of related chalcone derivatives . Density functional theory (DFT) calculations are also employed to predict and understand the molecular geometry and electronic properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of methoxyphenyl-containing compounds is explored through various analyses, including the study of non-covalent interactions, bandgap energies, and electrophilic site strength . Additionally, the hydrocarbonylation of prop-2-en-1-ol to produce compounds like butane-1,4-diol and 2-methylpropan-1-ol demonstrates the types of chemical transformations that can be relevant to the study of 1-(4-Methoxyphenyl)propan-2-ol .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(4-Methoxyphenyl)propan-2-ol are investigated using spectroscopic methods and computational chemistry. For example, the vibrational frequencies and molecular orbital energies are calculated and compared with experimental data to understand the properties of these molecules . The antimicrobial and antiradical activities of some derivatives are also tested, providing insight into the potential biological relevance of 1-(4-Methoxyphenyl)propan-2-ol .

Scientific Research Applications

Crystallography and Molecular Structure

1-(4-Methoxyphenyl)propan-2-ol and its derivatives have been studied for their crystal structures and molecular interactions. For instance, a study focused on the synthesis and crystal structure of a related compound, highlighting its interactions and molecular packing sustained by C—H⋯O and O—H⋯π interactions, indicating the importance of this compound in crystallography and molecular structure studies (Rivera, Ríos-Motta, & Bolte, 2022).

Anticancer Activity

Compounds related to 1-(4-Methoxyphenyl)propan-2-ol have demonstrated significant anticancer activity. For example, a study identified a new phenolic compound closely related to 1-(4-Methoxyphenyl)propan-2-ol, which exhibited strong cytotoxicity against specific tumor cell lines (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011). Another study discovered a potent anticancer agent derived from a structure closely related to 1-(4-Methoxyphenyl)propan-2-ol, showcasing its ability to disrupt microtubule formation and inhibit tumor growth in vivo (Suzuki et al., 2020).

Antimicrobial and Antiradical Activity

Several studies have synthesized derivatives of 1-(4-Methoxyphenyl)propan-2-ol and tested them for antimicrobial and antiradical activities. These studies highlight the compound's potential in antimicrobial applications and its role in synthesizing biologically active compounds (Čižmáriková et al., 2020). Another study synthesized novel compounds from a structure similar to 1-(4-Methoxyphenyl)propan-2-ol and evaluated their antimicrobial activity, suggesting the potential of these compounds in pharmaceutical applications (Nagamani et al., 2018).

Enantioselective Synthesis

The derivatives of 1-(4-Methoxyphenyl)propan-2-ol have been used in enantioselective synthesis, demonstrating the compound's significance in producing chiral building blocks for the synthesis of natural and unnatural sesquiterpenes (Shafioul & Cheong, 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

1-(4-methoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIWFQCAXKAOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952673
Record name 1-(4-Methoxyphenyl)propan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)propan-2-ol

CAS RN

30314-64-8
Record name 4-Methoxy-α-methylbenzeneethanol
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URL https://commonchemistry.cas.org/detail?cas_rn=30314-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethyl alcohol, p-methoxy-alpha-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)propan-2-ol
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Synthesis routes and methods

Procedure details

2-(4-Methoxybenzyl)-2-methyl-1,3-dioxolane (0.64 g, 3 mmol), sodium dodecyl sulfate (0.2 g, 0.7 mmol) and a stir bar were added to the inside of a PDMS thimble. p-Toluene sulfonic acid monohydrate (0.145 g, 0.8 mmol) dissolved in 4 mL water was added to the inside of the PDMS thimble followed by 2 mL of THF. The reaction was stirred at 25° C. for 5 hours. LiAlH4 (0.229 g, 6 mmol) and 5 mL hexanes were added to the outside of the PDMS thimble and the reaction proceeded for 24 hours. 5 mL Water was added. The PDMS thimble was swelled with 20 mL hexanes and 2×20 mL diethyl ether, the organics were combined and dried over MgSO4 and evaporated. The product was purified by flash chromatography eluting with 1:4 ethyl acetate:hexanes to yield a pale yellow oil (0.43 g, 83% yield). 1H NMR (CDCl3): δ 1.22 (d, J=5.7 Hz, 3H), 1.69 (s, 1H), 2.61 (dd, J=13.2, 7.5 Hz, 1H), 2.72 (dd, J=13.5, 4.8 Hz, 1H), 3.78 (s, 3H), 3.93-3.98 (m, 1H), 6.85 (d, J=8.4, 2H), 7.12 (d, J=8.7 Hz, 2H). 13C NMR (CDCl3): δ 22.61, 44.77, 55.18, 68.88, 113.89, 130.27, 130.43, 158.19.
[Compound]
Name
hexanes
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
0.64 g
Type
reactant
Reaction Step Six
Quantity
0.2 g
Type
reactant
Reaction Step Six
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.145 g
Type
reactant
Reaction Step Seven
Name
Quantity
4 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0.229 g
Type
reactant
Reaction Step Nine
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
hexanes
Quantity
5 mL
Type
solvent
Reaction Step Nine
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
JW Clark-Lewis, EJ McGarry - Australian Journal of Chemistry, 1973 - CSIRO Publishing
By hydroboration and oxidation chrom-2-ene gave chroman-3-ol, and chrom-3-ene gave chroman-4-ol with only a minor quantity of chroman-3- ol. Hydroboration of coumarin to …
Number of citations: 21 www.publish.csiro.au
SA Sangster, J Caldwell, RL Smith… - Food and chemical …, 1984 - Elsevier
The metabolic fate of the naturally occurring food flavouring trans-anethole has been investigated in rats and mice. A single 50-mg/kg dose of trans-[methoxy- 14 C]anethole was given …
Number of citations: 44 www.sciencedirect.com
B Erdélyi, A Szabó, G Seres, L Birincsik, J Ivanics… - Tetrahedron …, 2006 - Elsevier
Substituted (S)-1-phenyl- 2a–h and (S)-1-benzyl-propan-2-ols 4a and b, and (S)-1-phenylethanol 6 were produced from prochiral ketones 1a–h, 3a,b and 5 by reductions with freshly …
Number of citations: 61 www.sciencedirect.com
ZY Cheng, Z Tang, ZJ Ma, JH Wang - Natural Product Research, 2022 - Taylor & Francis
Two new p-methoxyphenyl-type derivatives cytchloramol (1) and cytoxazinanone (2), along with six known compounds (3-8) were identified from the chemical investigations of a saline …
Number of citations: 4 www.tandfonline.com
SA Sangster - 1983 - spiral.imperial.ac.uk
An ultimate aim of much research in the life sciences is to achieve an improvement in the quality of life. The past 120 years have brought with them tremendous advances in medicine. …
Number of citations: 2 spiral.imperial.ac.uk
P Adao, S Barroso, F Avecilla, MC Oliveira… - Journal of …, 2014 - Elsevier
We report the synthesis and characterization of several salan-type Cu II complexes. Suitable crystals suitable for X-ray diffraction were obtained for several of the Cu II complexes, …
Number of citations: 38 www.sciencedirect.com
T Wang, PM Stein, H Shi, C Hu, M Rudolph… - Nature …, 2021 - nature.com
Despite the widespread use of anilines, synthetic challenges to these targets still exist. Selectivity is often an issue, when using the traditional nitration-reduction sequence or more …
Number of citations: 7 www.nature.com
G Szatzker, L Poppe - Tetrahedron: Asymmetry, 2006 - academia.edu
Prochiral aromatic ketones and the optically active forms of the corresponding secondary alcohols are essential building blocks for different pharmaceuticals and fine chemicals. 1 …
Number of citations: 0 www.academia.edu
T Goto, T Kawasaki-Takasuka… - The Journal of Organic …, 2019 - ACS Publications
It was reported for the first time that single-electron oxidants such as CAN or K 2 S 2 O 8 affected facile ring opening of simple gem-difluorocyclopropanes to afford 1,3-dibromo-2,2-…
Number of citations: 12 pubs.acs.org
RC Simon, E Busto, N Richter, F Belaj… - European Journal of …, 2014 - Wiley Online Library
A two‐step synthesis of various enantiomerically pure 1‐aryl‐3‐methylisochroman derivatives was accomplished through asymmetric biocatalytic ketone reduction followed by an oxa‐…

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